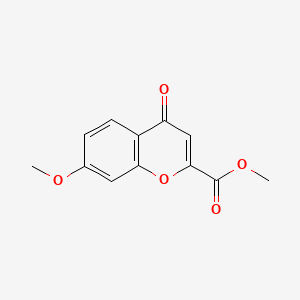
Methyl 7-methoxy-4-oxochromene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 7-methoxy-4-oxochromene-2-carboxylate” is a chemical compound with the molecular formula C12H10O5 . It has an average mass of 234.205 Da and a monoisotopic mass of 234.052826 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms . It has 5 hydrogen bond acceptors, no hydrogen bond donors, and 3 freely rotating bonds .Physical And Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 370.1±42.0 °C at 760 mmHg, and a flash point of 210.2±15.9 °C . Its molar refractivity is 57.4±0.3 cm3, and it has a polar surface area of 62 Å2 . The compound also has a molar volume of 176.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Photorelease of Caged Acids
Methyl 7-methoxy-4-oxochromene-2-carboxylate has been explored for its ability to release caged acids into aqueous solutions upon photolysis. This property is utilized to release hydrophobic acid molecules in water in a controlled manner using light. Such a mechanism provides a novel method for the temporal and spatial control of acidity in aqueous environments, which can be critical in various biochemical and industrial processes (Kamatham et al., 2016).
Antifolate Properties
Research into the antifolate properties of derivatives of this compound has shown potential in vitro efficacy in inhibiting dihydrofolate reductase (DHFR) and cell growth, highlighting its relevance in developing chemotherapeutic agents. Such compounds exhibit significant activity against cancer cells, offering insights into novel antifolate-based cancer therapies (Degraw et al., 1992).
Polymerization and Material Science
The compound has also been investigated for its utility in synthesizing hydrophobic polyelectrolytes through the polymerization of carboxyalkyl methacrylates derived from methoxy protected acids. These polymers exhibit pH-dependent phase-separation behavior, making them suitable for applications in controlled drug release and other materials science applications (Cornejo-Bravo et al., 2007).
Photocleavage with Fluorescence Enhancement
The photocleavage properties of this compound derivatives have been studied, revealing their potential in developing photoresponsive materials. These compounds undergo photocleavage upon irradiation, leading to fluorescence enhancement, a valuable property for creating light-activated switches and sensors (Schade et al., 1999).
Synthesis of Complex Organic Molecules
The chemical structure of this compound lends itself to the synthesis of complex organic molecules, such as highly substituted pyrazole ligands. These compounds have been used to create complexes with platinum(II) and palladium(II) metal ions, showcasing the versatility of this compound in synthetic organic and organometallic chemistry (Budzisz et al., 2004).
Eigenschaften
IUPAC Name |
methyl 7-methoxy-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-15-7-3-4-8-9(13)6-11(12(14)16-2)17-10(8)5-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTIPLWFXBVCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2930676.png)
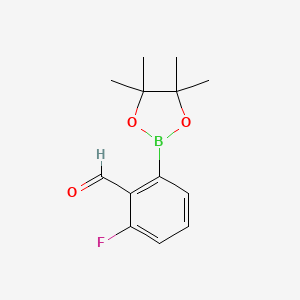
![Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate](/img/structure/B2930679.png)



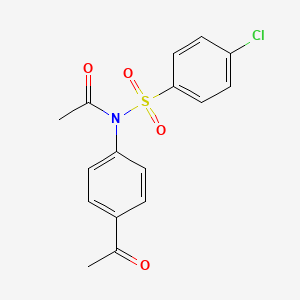
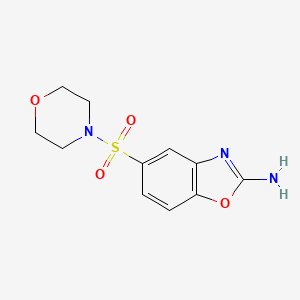
![N-({[2,3'-bifuran]-5-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2930688.png)
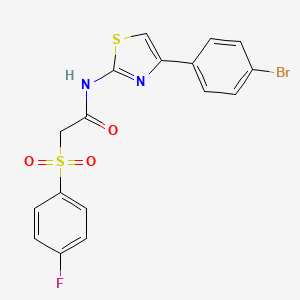
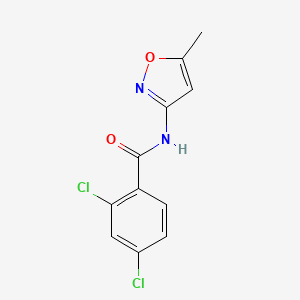

![4-bromo-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2930695.png)
![2-(3,4-Dimethoxyphenyl)-1-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2930698.png)
